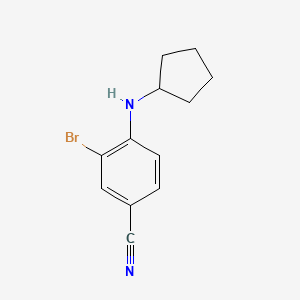
3-Bromo-4-(cyclopentylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(cyclopentylamino)benzonitrile is an organic compound that belongs to the class of benzonitriles It features a bromine atom at the third position, a cyclopentylamino group at the fourth position, and a nitrile group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopentylamino)benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 3-bromo-4-nitrobenzonitrile is reacted with cyclopentylamine under suitable conditions to replace the nitro group with a cyclopentylamino group. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Bromo-4-(cyclopentylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or other reduced products.
Hydrolysis: Formation of carboxylic acids or amides.
科学的研究の応用
3-Bromo-4-(cyclopentylamino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe or ligand in biological assays to study protein-ligand interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-4-(cyclopentylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopentylamino group can enhance the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
3-Bromobenzonitrile: Lacks the cyclopentylamino group, making it less versatile in certain applications.
4-Bromobenzonitrile: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
3-Bromo-4-methoxybenzonitrile: Contains a methoxy group instead of a cyclopentylamino group, leading to different chemical properties and uses.
Uniqueness
3-Bromo-4-(cyclopentylamino)benzonitrile is unique due to the presence of both the bromine and cyclopentylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C12H13BrN2 |
|---|---|
分子量 |
265.15 g/mol |
IUPAC名 |
3-bromo-4-(cyclopentylamino)benzonitrile |
InChI |
InChI=1S/C12H13BrN2/c13-11-7-9(8-14)5-6-12(11)15-10-3-1-2-4-10/h5-7,10,15H,1-4H2 |
InChIキー |
GLRNCOGZMMYTLV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


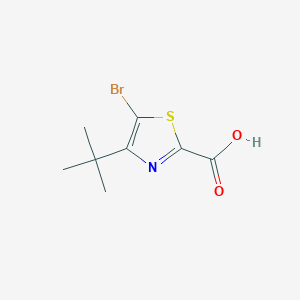
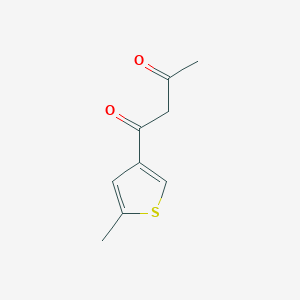
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323555.png)
![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13323572.png)
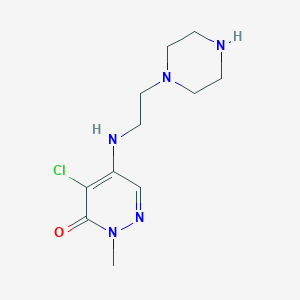
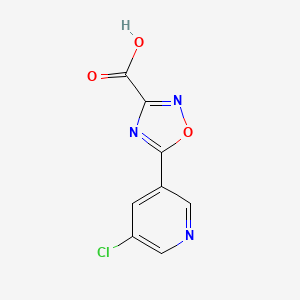
![Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate](/img/structure/B13323584.png)
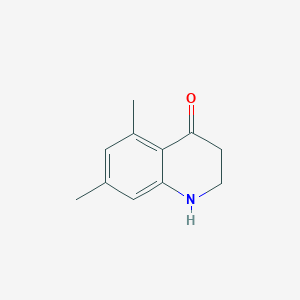
![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13323590.png)
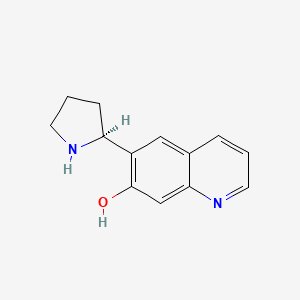
![5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13323594.png)

![5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B13323601.png)
![3-[(Benzyloxy)methoxy]azetidine](/img/structure/B13323607.png)
